ML355

Enzymology Platelet Biology Inhibitor Selectivity

ML355 (also known as VLX-1005) is a small molecule sulfonamide derivative that functions as a potent and selective inhibitor of human platelet-type 12-lipoxygenase (12-LOX, ALOX12). The compound was developed as an NIH Molecular Libraries Program probe (MLPCN) and has advanced to Phase 1 clinical trials for heparin-induced thrombocytopenia (HIT) under Veralox Therapeutics, receiving FDA Fast Track designation.

Molecular Formula C21H19N3O4S2
Molecular Weight 441.5 g/mol
CAS No. 1532593-30-8
Cat. No. B609151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML355
CAS1532593-30-8
SynonymsML355;  ML 355;  ML-355.
Molecular FormulaC21H19N3O4S2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24)
InChIKeyOWHBVKBNNRYMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML355 (CAS 1532593-30-8) Procurement Guide: Potent and Selective 12-LOX Inhibitor for Platelet and Metabolic Research


ML355 (also known as VLX-1005) is a small molecule sulfonamide derivative that functions as a potent and selective inhibitor of human platelet-type 12-lipoxygenase (12-LOX, ALOX12) [1]. The compound was developed as an NIH Molecular Libraries Program probe (MLPCN) and has advanced to Phase 1 clinical trials for heparin-induced thrombocytopenia (HIT) under Veralox Therapeutics, receiving FDA Fast Track designation [2][3]. ML355 represents a second-generation chemotype distinct from earlier 12-LOX inhibitors, with an IC50 of 290 nM against human 12-LOX and demonstrated oral bioavailability in murine models [4].

Why ML355 Cannot Be Substituted with Other 12-LOX Inhibitors: Chemotype, Selectivity, and Structural Limitations


Generic substitution among 12-LOX inhibitors is not scientifically valid due to critical differences in chemotype, selectivity profile, and structural optimization tolerance. The first-generation inhibitor ML127, while potent (IC50 430 nM), demonstrated limited tolerance for structural modifications that hampered continued medicinal chemistry efforts [1]. ML355 was developed as an unrelated, second chemotype specifically to overcome this limitation [2]. Other historical 12-LOX inhibitors such as NDGA (IC50 5100 nM) and baicalein (IC50 600 nM) lack the selectivity profile of ML355, showing significant off-target activity against other lipoxygenase isoforms and cyclooxygenases [3]. The distinct sulfonamide-benzothiazole scaffold of ML355 confers a unique binding mode and selectivity window that cannot be replicated by alternative chemotypes, making compound-specific procurement essential for reproducible research outcomes [4].

Quantitative Differentiation Evidence for ML355 (CAS 1532593-30-8) Against Comparator 12-LOX Inhibitors


ML355 vs. ML127: Superior 12-LOX Inhibitory Potency and Distinct Chemotype Scaffold

ML355 demonstrates a 1.48-fold improvement in 12-LOX inhibitory potency compared to its predecessor ML127. Critically, ML355 was developed as an unrelated, second chemotype because ML127 exhibited limited tolerance for structural modifications that precluded further medicinal chemistry optimization [1]. This chemotype distinction enables continued SAR exploration unavailable with the first-generation scaffold [2].

Enzymology Platelet Biology Inhibitor Selectivity

ML355 vs. NDGA and Baicalein: Quantified Selectivity Advantage for 12-LOX Over Related Enzymes

ML355 exhibits a 28.5-fold selectivity window over the nearest off-target lipoxygenase (15-LOX-1, IC50 9.7 µM) and >344-fold selectivity over 15-LOX-2 and 5-LOX (IC50 >100 µM each), with no detectable inhibition of COX-1 or COX-2 [1]. In direct head-to-head comparison with historical inhibitors, NDGA is non-selective and 17.6-fold less potent against 12-LOX, while baicalein lacks selectivity and is 2.1-fold less potent [2].

Selectivity Profiling Lipoxygenase Panel Cyclooxygenase Cross-Reactivity

In Vivo Differentiation: ML355 Demonstrates Oral Bioavailability and Functional Antithrombotic Efficacy with Preserved Hemostasis

ML355 is orally bioavailable (%F = 20) with a plasma half-life of 2.9 hours in mice following 30 mg/kg oral administration, and demonstrates excellent microsomal stability in mouse liver microsomes (T1/2 >300 minutes) . In functional in vivo thrombosis models, oral ML355 dose-dependently impaired thrombus growth and vessel occlusion in both FeCl3-induced mesenteric and laser-induced cremaster arteriole thrombosis models [1]. Critically, ML355 treatment resulted in minimal effects on hemostatic plug formation and bleeding in response to laser ablation on the saphenous vein, distinguishing it from conventional antiplatelet agents like aspirin that carry significant bleeding risk [2].

Pharmacokinetics In Vivo Pharmacology Thrombosis Models Antiplatelet Therapy

Clinical Development Differentiation: ML355 is the Only 12-LOX Inhibitor to Achieve Phase 1 Clinical Trial and FDA Fast Track Designation

ML355 (designated VLX-1005 in clinical development) has advanced to Phase 1 clinical trials for heparin-induced thrombocytopenia (HIT) and received FDA Fast Track designation, representing the most clinically advanced 12-LOX inhibitor reported to date [1][2]. Structural biology studies have confirmed that ML355 binds to the hexameric form of human 12-LOX, and notably, the 12-LOX hexamer can simultaneously bind both arachidonic acid and ML355, revealing a unique allosteric binding mechanism distinct from competitive inhibitors [3].

Clinical Translation Drug Development Heparin-Induced Thrombocytopenia

High-Value Research and Procurement Scenarios for ML355 (CAS 1532593-30-8)


Platelet Biology and Thrombosis Research Requiring In Vivo Pharmacological Validation

ML355 is the optimal 12-LOX inhibitor for platelet function studies and in vivo thrombosis research where oral administration and preservation of hemostasis are critical requirements. Based on demonstrated oral bioavailability (%F = 20, T1/2 = 2.9 hr) and efficacy in FeCl3-induced mesenteric and laser-induced cremaster arteriole thrombosis models, ML355 enables chronic dosing paradigms not feasible with tool compounds lacking established PK profiles [1]. The minimal bleeding phenotype observed with ML355 distinguishes it from conventional antiplatelet agents, making it particularly valuable for mechanistic studies dissecting thrombosis versus hemostasis pathways [2].

12-LOX Target Validation in Metabolic Disease and Islet Biology

For investigators studying 12-LOX in type 1 diabetes, type 2 diabetes, or pancreatic beta-cell function, ML355 provides the selectivity necessary for unambiguous target attribution. The compound significantly inhibits arachidonic acid/calcium ionophore-induced 12-HETE production in mouse BTC3 cells and human pancreatic islets at 10 µM [1]. Given that 12-LOX has been implicated in islet inflammation and beta-cell dysfunction, the high selectivity of ML355 over 15-LOX-1 (28.5-fold), 15-LOX-2 (>344-fold), and 5-LOX (>344-fold) ensures that observed effects can be confidently assigned to 12-LOX inhibition rather than off-target eicosanoid pathway modulation [2].

Translational Research Aligned with Clinical Development Pathways

Research programs with translational objectives in heparin-induced thrombocytopenia (HIT), immune-mediated thrombosis, or antiplatelet therapy development should prioritize ML355 procurement to maintain alignment with the clinical candidate VLX-1005. ML355 has completed Phase 1 clinical evaluation and received FDA Fast Track designation [1]. Preclinical data using ML355 demonstrate that 12-LOX inhibition modulates FcγRIIa-mediated platelet activation and aggregation while reducing thrombus formation, directly supporting the clinical rationale for HIT treatment [2]. Use of alternative 12-LOX inhibitors would preclude direct translational correlation with clinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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